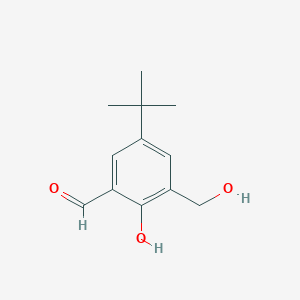
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester is an organic compound with the molecular formula C₉H₉ClN₂O₄ It is a derivative of pyridinecarboxylic acid, featuring a chloro, methyl, and nitro substituent on the pyridine ring, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester typically involves the esterification of 4-pyridinecarboxylic acid derivatives. One common method includes the reaction of 2-chloro-6-methyl-3-nitro-4-pyridinecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents like ethanol or methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-amino-6-methyl-3-nitro-4-pyridinecarboxylic acid.
Substitution: 2-substituted-6-methyl-3-nitro-4-pyridinecarboxylic acid derivatives.
Hydrolysis: 2-chloro-6-methyl-3-nitro-4-pyridinecarboxylic acid.
Applications De Recherche Scientifique
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methyl substituents may influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-pyridinecarboxylic acid
- 6-Methyl-3-nitro-4-pyridinecarboxylic acid
- Ethyl 4-pyridinecarboxylate
Uniqueness
4-Pyridinecarboxylicacid, 2-chloro-6-methyl-3-nitro-, ethyl ester is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups on the pyridine ring can significantly influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
70026-90-3 |
|---|---|
Formule moléculaire |
C9H9ClN2O4 |
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
ethyl 2-chloro-6-methyl-3-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C9H9ClN2O4/c1-3-16-9(13)6-4-5(2)11-8(10)7(6)12(14)15/h4H,3H2,1-2H3 |
Clé InChI |
CWQHCQZATRDKSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NC(=C1)C)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-](/img/structure/B12098212.png)

![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)


![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12098244.png)


![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12098256.png)


